N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-26-17-10-11-24(12-17)15-6-4-14(5-7-15)23-18(25)13-2-8-16(9-3-13)27-19(20,21)22/h2-9,17H,10-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKCYTUSVVNGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxy group, and the coupling of the benzamide moiety. Common reagents used in these reactions include methoxyamine, trifluoromethoxybenzoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the benzamide moiety may produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs share a benzamide backbone but differ in substituents, heterocyclic moieties, and biological targets. Key comparisons are summarized below:
Key Structural-Activity Relationship (SAR) Insights
Heterocyclic Moieties: The 3-methoxypyrrolidine group in the target compound may enhance solubility and target engagement compared to rigid aromatic systems (e.g., thienopyrimidine in 8b ). Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) show potent anticancer activity, suggesting that nitrogen-rich heterocycles improve DNA/protein interaction .
Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in the target compound and HSGN-235 confers metabolic stability and lipophilicity, critical for membrane permeability .
Synthetic Flexibility :
- Suzuki coupling is prevalent for introducing aryl/heteroaryl groups (e.g., GNF-2-deg-BUMP ), while amide coupling dominates terminal functionalization (e.g., HSGN-235 ).
Biological Target Specificity: Pyrrolidine and morpholine derivatives (e.g., N-[1-(tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethoxy)benzamide ) often target kinases or GPCRs, whereas oxadiazoles (e.g., HSGN-235) are optimized for bacterial enzyme inhibition .
Research Findings and Data
Physicochemical Properties (Inferred)
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine moiety : Provides a flexible framework for interaction with biological targets.
- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.
- Aromatic rings : Contribute to π-π stacking interactions with target proteins.
The molecular formula is .
Research indicates that this compound may act as an inhibitor of specific signaling pathways. Notably, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes such as growth, proliferation, and survival.
Table 1: Inhibitory Effects on PI3K Pathway
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | PI3Kα | 24 | Inhibition of cell proliferation |
| Control Compound | PI3Kα | 30 | Moderate inhibition |
Pharmacological Effects
The compound has demonstrated several pharmacological effects across various studies:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Properties : Research suggests potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially beneficial in treating conditions like arthritis.
Case Studies
- Case Study 1 : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01), supporting its role as an antitumor agent.
- Case Study 2 : In a model of neurodegeneration, administration of the compound led to reduced markers of inflammation and improved cognitive function in treated mice compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
